Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a synthetic compound with a complex structure. Let’s break it down:
Ethyl group (C2H5): The ethyl moiety is attached to the pyrazole ring, providing solubility and facilitating its use in various applications.
Acetyl group (CH3CO): This functional group enhances the compound’s reactivity and influences its biological properties.
Dichlorophenyl group (C6H3Cl2): The presence of chlorine atoms affects the compound’s electronic properties and reactivity.
Pyrazole ring: A five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical behavior.
Preparation Methods
The synthetic routes for this compound involve multistep reactions. One common approach includes the following steps:
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.
Acetylation: The resulting pyrazole compound undergoes acetylation using acetic anhydride or acetyl chloride.
Chlorination: The dichlorophenyl group is introduced via chlorination of the acetylated pyrazole.
Esterification: The final step involves esterification with ethyl alcohol to obtain the target compound.
Chemical Reactions Analysis
Oxidation: The acetyl group can undergo oxidation to form carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Hydrazine hydrate, acetic anhydride, chlorinating agents, and ethyl alcohol.
Major Products: Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate itself and its derivatives.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor effects.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: May find applications in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate stands out due to its unique combination of functional groups.
- Similar compounds include other pyrazolines, indole derivatives, and heterocyclic scaffolds .
Properties
Molecular Formula |
C16H13Cl2N3O5 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-3-26-16(25)12-11-13(21(19-12)7(2)22)15(24)20(14(11)23)8-4-5-9(17)10(18)6-8/h4-6,11,13H,3H2,1-2H3 |
InChI Key |
OSFXDEQREWERSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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